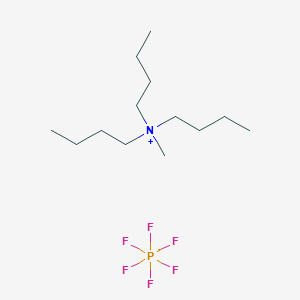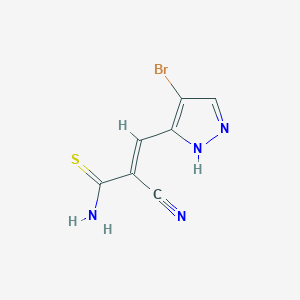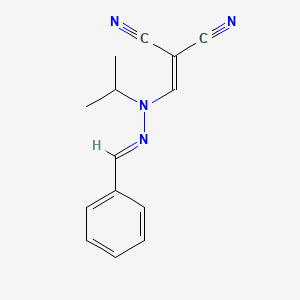
2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde is an organic compound characterized by the presence of an isoxazole ring substituted with two methyl groups at positions 3 and 5, and an aldehyde functional group attached to the 4-position via an acetyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a 1,3-diketone and hydroxylamine. For instance, 3,5-dimethylisoxazole can be prepared from 2,4-pentanedione and hydroxylamine hydrochloride under acidic conditions.
Introduction of the Acetaldehyde Group: The aldehyde group can be introduced via a formylation reaction. One common method is the Vilsmeier-Haack reaction, where the isoxazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The isoxazole ring can participate in electrophilic substitution reactions, where the methyl groups may be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: 2-(3,5-Dimethylisoxazol-4-yl)acetic acid.
Reduction: 2-(3,5-Dimethylisoxazol-4-yl)ethanol.
Substitution: Various substituted isoxazoles depending on the electrophile used.
Applications De Recherche Scientifique
2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amines, potentially leading to the formation of bioactive compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-Dimethylisoxazol-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(3,5-Dimethylisoxazol-4-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
3,5-Dimethylisoxazole: Lacks the acetaldehyde group, serving as a simpler analog.
Uniqueness
2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde is unique due to the presence of both an isoxazole ring and an aldehyde group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and uniqueness compared to similar compounds
Propriétés
Formule moléculaire |
C7H9NO2 |
|---|---|
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
2-(3,5-dimethyl-1,2-oxazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-5-7(3-4-9)6(2)10-8-5/h4H,3H2,1-2H3 |
Clé InChI |
MHZZGUJXNUCLSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


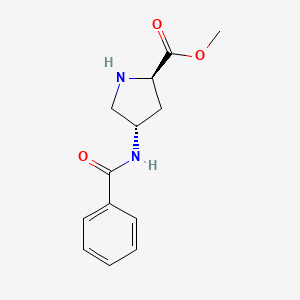
![4-([1,1'-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12869526.png)
![1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869527.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869528.png)
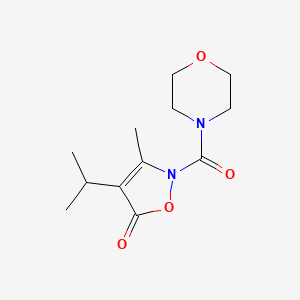
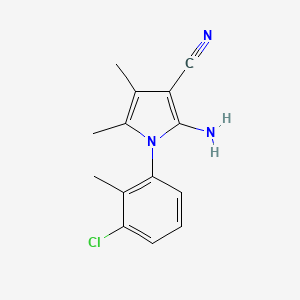
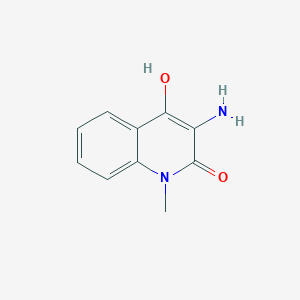
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869561.png)
![1-(6-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869568.png)
![3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12869585.png)
